molecular formula C10H11ClN6O B1529346 2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine CAS No. 1498138-00-3

2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine

Cat. No.: B1529346
CAS No.: 1498138-00-3
M. Wt: 266.69 g/mol
InChI Key: UTSKPVLPUVDWMQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine consists of an imidazo[1,2-a]pyrazine ring attached to a triazine ring via a carbon atom. The triazine ring carries a methoxy group and a chlorine atom .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not available in the retrieved information.

Scientific Research Applications

Synthetic Methodologies

Research on heterocyclic compounds similar to the specified chemical structure has led to the development of novel synthetic methodologies. For instance, Abdelhamid et al. (2012) discussed the synthesis of pyrazolo[5,1-c]triazines and related compounds containing benzofuran moieties, showcasing the versatility of heterocyclic chemistry in creating complex molecules (Abdelhamid, Fahmi, & Alsheflo, 2012). These synthetic routes often involve reactions with diazotized heterocyclic amines, demonstrating the potential for constructing molecules with similar frameworks to the specified triazine derivative.

Antimicrobial Activities

Some heterocyclic compounds structurally related to "2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine" have been explored for their antimicrobial properties. Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, evaluating their antibacterial and antifungal activities. These studies reveal the potential of heterocyclic compounds in contributing to the development of new antimicrobial agents (Hassan, 2013).

Anticancer and Antioxidant Activities

Moreover, heterocyclic compounds, including triazines, have been evaluated for their anticancer and antioxidant activities. Bekircan et al. (2005) reported the synthesis of fused heterocyclic 1,3,5-triazines showing moderate anti-proliferation potential and high antioxidant activity, suggesting the therapeutic potential of triazine derivatives (Bekircan, Küxük, Kahveci, & Kolaylı, 2005).

Electronic and Structural Investigations

Additionally, studies on the molecular and electronic structures of related compounds, such as the work by Casarin et al. (2008), who investigated 2-amino-4-chloro-6-pyrazolyl-[1,3,5]triazine, highlight the importance of understanding the fundamental properties of these molecules for their application in materials science and molecular electronics (Casarin, Garau, Monari, Pandolfo, Pettinari, & Venzo, 2008).

Properties

IUPAC Name

7-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN6O/c1-18-10-14-8(11)13-9(15-10)17-5-4-16-3-2-12-7(16)6-17/h2-3H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSKPVLPUVDWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCN3C=CN=C3C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine
Reactant of Route 2
2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine
Reactant of Route 3
Reactant of Route 3
2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine
Reactant of Route 4
Reactant of Route 4
2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine
Reactant of Route 5
Reactant of Route 5
2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine
Reactant of Route 6
Reactant of Route 6
2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine

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